molecular formula C17H14N4O B11228700 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B11228700
Molekulargewicht: 290.32 g/mol
InChI-Schlüssel: BNWJZNTUZHJNRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry due to its structural resemblance to purines . This scaffold is considered isoelectronic with the purine ring system, allowing TP-based compounds to function as potential bio-isosteres in drug design, particularly for targeting enzyme active sites that recognize adenine, such as those in various kinases . The specific substitution pattern of a 2-furanyl group at the 7-position and a phenethyl group at the 2-position is designed to modulate the compound's biological activity, lipophilicity, and binding affinity. Compounds featuring the 1,2,4-triazolo[1,5-a]pyrimidine core have demonstrated a wide range of pharmacological activities in research settings. These include being investigated as antagonists for the adenosine A2A receptor, a target for neurological conditions like Parkinson's disease . Furthermore, TP derivatives have shown promise in anti-tumor research, with some analogs exhibiting activity against human liver cancer and fibrosarcoma cell lines . The metal-chelating properties of the TP scaffold, facilitated by multiple nitrogen atoms, have also been exploited in the development of potential anti-parasitic agents and anti-cancer metal complexes . Researchers value this compound as a key intermediate or reference standard for exploring structure-activity relationships (SAR) in these and other therapeutic areas. This product is intended for research and development purposes only.

Eigenschaften

Molekularformel

C17H14N4O

Molekulargewicht

290.32 g/mol

IUPAC-Name

7-(furan-2-yl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4O/c1-2-5-13(6-3-1)8-9-16-19-17-18-11-10-14(21(17)20-16)15-7-4-12-22-15/h1-7,10-12H,8-9H2

InChI-Schlüssel

BNWJZNTUZHJNRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(2-Furyl)-2-Phenethyl[1,2,4]triazolo[1,5-a]pyrimidin kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Reaktion von 3,5-Diamino-1,2,4-triazol mit substituierten 1-Aryl-1,3-butandionen oder 1-Aryl-2-buten-1-onen . Die Reaktion wird typischerweise unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Essigsäure durchgeführt. Die Reaktion liefert das gewünschte Triazolopyrimidin-Derivat mit hoher Regioselektivität und Ausbeute.

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab kann die Synthese durch Verwendung eines Eintopf-Syntheseansatzes optimiert werden. Diese Methode beinhaltet die Verwendung eines dikationischen Schmelzsalzes als Katalysator, das eine effiziente und umweltfreundliche Synthese der Verbindung ermöglicht . Die Reaktion wird unter lösemittelfreien Bedingungen oder in Gegenwart von Ethanol als grünem Lösungsmittel durchgeführt, was zu hohen Ausbeuten und reduzierten Reaktionszeiten führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(2-Furyl)-2-Phenethyl[1,2,4]triazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Furyl- oder Phenethylgruppen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion die entsprechenden Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities:

  • Anticancer Properties : Several studies have reported that derivatives of triazolo[1,5-a]pyrimidines demonstrate cytotoxic effects against various cancer cell lines. For example, related compounds have shown effective inhibition of cell proliferation in breast cancer models, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Preliminary assays indicate effectiveness against both bacterial and fungal strains, which may position it as a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit phosphodiesterase enzymes involved in inflammatory pathways. This activity indicates potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In one study assessing the anticancer potential of triazolo-pyrimidine derivatives, researchers found that 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine exhibited an IC50 value of 25 µM against the MDA-MB-231 breast cancer cell line. This finding underscores its potential as a lead compound for further development in oncology.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both pathogens, indicating promising antimicrobial efficacy.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
7-(Furyl)-[1,2,4]triazolo[1,5-a]pyrimidineStructureLacks phenethyl group; may exhibit different biological activities.
6-(Phenyl)-[1,2,4]triazolo[1,5-a]pyrimidineStructureSubstituted at position 6 instead of 7; different pharmacological profile.
5-(Benzyl)-[1,2,4]triazolo[1,5-a]pyrimidineStructureBenzyl substitution affects lipophilicity and binding affinity.

The distinct combination of substituents in this compound enhances its interaction with biological targets compared to similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Substituents Key Properties/Activities References
7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine 7-(2-furyl), 2-phenethyl Presumed adenosine receptor antagonism (based on scaffold similarity)
7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine 7-(2-fluorophenyl) High melting point (211–212°C); moderate yield (53%)
7-(3-Pyrrolyl)-1,2,4-triazolo[1,5-a]pyrimidine 7-(3-pyrrolyl) Higher yield (65%) compared to fluorophenyl analog; no reported bioactivity
SCH 442416 2-(2-furyl), 7-(3-(4-methoxyphenyl)propyl) A2A receptor-selective antagonist; used in PET imaging for movement disorders
ZM241385 2-(2-furyl), 7-amino Potent adenosine A2A receptor antagonist; structural similarity to target compound
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-chloro, 5-phenyl Intermediate for further derivatization; m.p. 146–148°C
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one 2-furyl, 6-nitro Nitro group enhances electrophilicity; potential antiviral/antibacterial applications
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine 7-(3,4-dimethoxyphenyl), 2-(4-fluorobenzyl) Anticancer activity via tubulin polymerization inhibition

Key Comparative Insights

Substituent Effects on Bioactivity: The 2-(2-furyl) group (shared with ZM241385 and SCH 442416) is critical for adenosine receptor binding. However, replacing the 7-amino group in ZM241385 with a phenethyl chain (as in the target compound) may alter receptor selectivity or pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 7-substituted triazolopyrimidines, such as cyclocondensation of 1-phenylpentane-1,3-dione with triazol-3-amine (yields >85% in ) followed by alkylation . Phenethylation at the 2-position may require optimized coupling conditions to avoid side reactions.

Physicochemical Properties :

  • Melting Points : Fluorophenyl and chlorophenyl analogs exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkyl/aryloxy derivatives (e.g., 7-heptyloxy in ) show lower m.p. (125–148°C) .
  • Spectroscopic Data : The ¹H NMR shifts for H-6 in triazolopyrimidines range from δ 6.35–6.73 ppm (), while aromatic protons in 2-furyl derivatives appear at δ 6.77–8.85 ppm ().

Biological Profiles: Anticancer Activity: Compounds like 7-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl) derivatives () inhibit tubulin polymerization (IC₅₀ < 1 µM), whereas 2-phenethyl substitution in the target compound may enhance cell permeability but reduce specificity . Adenosine Receptor Antagonism: SCH 442416 and ZM241385 (2-furyl-containing) show nanomolar affinity for A2A receptors, suggesting the target compound could share this activity but requires empirical validation .

Biologische Aktivität

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, emphasizing its anticancer, anticonvulsant, and antiviral effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4OC_{17}H_{14}N_{4}O with a molecular weight of 290.32 g/mol. The structure features a triazolo-pyrimidine core which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors such as phenethylamines and triazole derivatives under controlled conditions. This process results in the formation of the desired compound with high yields and purity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-73.03 ± 1.5Induction of apoptosis and cell cycle arrest
MDA-MB-23111.90 ± 2.6Targeting thymidine phosphorylase
T47D2.20 ± 1.5Apoptotic pathways activation

The compound's ability to induce apoptosis was confirmed through flow cytometry analyses and TUNEL assays, indicating its potential as a therapeutic agent in breast cancer treatment .

Anticonvulsant Activity

In addition to its anticancer properties, studies have indicated that this compound possesses anticonvulsant activity. In the maximal electroshock (MES) test, it demonstrated significant efficacy compared to standard anticonvulsants such as carbamazepine and valproate:

Compound ED50 (mg/Kg)
7-(2-Furyl)-2-phenethyl84.9
Carbamazepine11.8
Valproate272

This suggests that the triazolo-pyrimidine structure may contribute to neuroprotective effects .

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound. It has been shown to disrupt protein-protein interactions crucial for viral replication:

  • Target Virus : Influenza virus
  • Mechanism : Disruption of RdRP PA-PB1 interaction

Molecular docking studies support these findings by illustrating how the compound binds effectively within viral protein cavities .

Case Studies

Several case studies have been documented regarding the use of this compound in preclinical settings:

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in significant growth inhibition and apoptosis induction.
  • Epilepsy Models : Animal models treated with the compound displayed reduced seizure frequency and severity compared to control groups.
  • Antiviral Efficacy : In vitro assays against influenza showed a marked reduction in viral load when treated with this compound.

Q & A

Q. What are the most reliable synthetic routes for 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aminotriazoles, β-dicarbonyl compounds, and aldehydes (e.g., 2-furyl derivatives). A representative protocol involves fusion of reactants in dimethylformamide (DMF) under controlled heating (10–12 minutes), followed by methanol dilution and crystallization . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization in ethanol or acetonitrile. NMR and mass spectrometry are critical for verifying structural integrity .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals, particularly focusing on the triazole-pyrimidine fused ring system. Key diagnostic signals include:
  • C-2 phenethyl group : δ ~2.8–3.2 ppm (CH₂) in ¹H NMR.
  • C-7 furyl substituent : δ ~6.5–7.5 ppm (aromatic protons) .
    X-ray crystallography is recommended for unambiguous confirmation of regiochemistry .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : The compound is structurally analogous to adenosine receptor antagonists (e.g., SCH58261), suggesting potential as a A₂A receptor antagonist . Bioactivity studies should include:
  • Radioligand binding assays using CHO cells expressing human adenosine receptors.
  • Functional assays (e.g., cAMP inhibition) to evaluate receptor subtype selectivity .

Advanced Research Questions

Q. How do substituent modifications at C-2 (phenethyl) and C-7 (furyl) positions influence adenosine receptor affinity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • C-2 phenethyl group : Enhances hydrophobic interactions with receptor subpockets (e.g., hA₂AAR transmembrane domains). Replacement with bulkier groups (e.g., benzyl) may improve selectivity .
  • C-7 furyl group : The furan oxygen participates in hydrogen bonding with residues in the receptor’s extracellular loop (EL2). Substituting with electron-withdrawing groups (e.g., Cl, CF₃) can alter binding kinetics .
    Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are essential for rational design .

Q. How can contradictory data on antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using:
  • MIC/MBC testing under CLSI guidelines.
  • Check for efflux pump activity (e.g., using efflux inhibitors like PAβN).
    Recent studies on triazolopyrimidines suggest narrow-spectrum activity against Enterococcus faecium due to inhibition of cell-wall biosynthesis (validated via macromolecular synthesis assays) .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

  • Methodological Answer : Use in silico tools:
  • SwissTargetPrediction to identify potential off-targets (e.g., kinases, GPCRs).
  • ADMET Predictor for toxicity profiling (e.g., hepatotoxicity, hERG inhibition).
    Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. How can photophysical properties (e.g., fluorescence) of this compound be exploited for cellular imaging?

  • Methodological Answer : The triazolopyrimidine core exhibits intrinsic fluorescence when substituted with electron-donating groups (e.g., amino at C-5). Modify the C-7 furyl group with fluorophores (e.g., dansyl) for ratiometric imaging . Key steps:
  • Measure quantum yield (Φ) and Stokes shift in solvents of varying polarity.
  • Test cellular uptake in live-cell imaging (e.g., confocal microscopy with HEK293 cells) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.